4-acetoxy DET (hydrochloride)
Description
Historical Context and Initial Synthesis in Chemical Research
The first synthesis of 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET) was documented in 1958 by Albert Hofmann at the Sandoz laboratories in Switzerland. wikipedia.orgwikidoc.orgnih.gov This work was part of broader research into tryptamine (B22526) derivatives. More contemporary chemical literature describes the synthesis of 4-AcO-DET and its analogues for the purpose of pharmacological investigation. nih.gov For instance, research studies have utilized 4-AcO-DET as a fumarate (B1241708) salt, prepared for administration in animal studies to investigate structure-activity relationships within this chemical family. nih.gov The synthesis of related compounds, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), has been described as a more accessible alternative to psilocybin for research purposes. wikipedia.orgresearchgate.net
Chemical Classification within the Tryptamine Derivative Family
4-AcO-DET is classified as a synthetic tryptamine derivative. ontosight.ai Its core structure features an indole (B1671886) ring, a defining characteristic of tryptamines, substituted at the fourth position with an acetoxy group. ontosight.ai It is specifically a 4-substituted N,N-diethyltryptamine and is the acetate (B1210297) ester of 4-HO-DET. wikipedia.orgglpbio.com This structural feature makes it a member of the O-acetylated tryptamine subclass. wikipedia.org In research contexts, it is often studied alongside other N,N-dialkyltryptamines to compare how different substituents at the 4-position and on the nitrogen atom influence pharmacological activity. nih.govljmu.ac.uk
Table 1: Chemical Properties of 4-Acetoxy-DET (hydrochloride)
| Property | Value |
| IUPAC Name | 3-[2-(diethylamino)ethyl]-1H-indol-4-yl acetate, monohydrochloride glpbio.com |
| Synonyms | 4-acetoxy-N,N-Diethyltryptamine HCl, Ethacetin HCl, Ethylacybin HCl glpbio.comcaymanchem.com |
| Molecular Formula | C₁₆H₂₂N₂O₂ · HCl glpbio.com |
| Molecular Weight | 310.8 g/mol glpbio.com |
| Appearance | Crystalline solid |
Role as an Analytical Reference Standard in Scientific Investigations
In academic and forensic laboratories, 4-acetoxy DET (hydrochloride) is categorized and used as an analytical reference standard. caymanchem.combertin-bioreagent.comlabchem.com.my This designation means it is a highly purified chemical substance used as a qualitative and quantitative standard in analytical chemistry. Its primary applications are in the fields of forensic science and neuroscience research.
A key application in preclinical research is its use in animal models to probe the function of serotonin (B10506) receptors. glpbio.combertin-bioreagent.com A standard behavioral assay used in this context is the head-twitch response (HTR) in rodents, which is considered a behavioral proxy for 5-HT2A receptor activation. nih.govljmu.ac.ukcaymanchem.combertin-bioreagent.com Studies have shown that 4-AcO-DET induces the HTR in mice, indicating it has activity at these receptors. caymanchem.combertin-bioreagent.comlabchem.com.my Comparative studies have quantified this response to understand its potency relative to other tryptamine derivatives. nih.govacs.org For example, one study in rats found the potency of 4-AcO-DET to be lower than its hydroxylated congener, 4-HO-DET. acs.org
Table 2: Comparative Potency of Tryptamines in Rat Discriminative Stimulus Studies
| Compound | ED₅₀ (mg/kg) |
| 4-HO-DET | 0.18 ± 0.18 |
| 4-OH-DMT (Psilocin) | 0.33 ± 0.18 |
| 4-AcO-DMT | 0.68 ± 0.12 |
| 4-AcO-DET | 2.1 ± 0.10 |
| Data sourced from Gatch et al. (2020). acs.org The ED₅₀ value represents the dose required to produce a specific effect in 50% of the population. |
Properties
Molecular Formula |
C16H22N2O2 · HCl |
|---|---|
Molecular Weight |
310.8 |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19;/h6-8,11,17H,4-5,9-10H2,1-3H3;1H |
InChI Key |
DLUXGDNEKOMIDY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=CNC2=CC=CC(OC(C)=O)=C21.Cl |
Synonyms |
4-AcO-DET; 4-acetoxy-N,N-Diethyltryptamine; Ethacetin; Ethylacybin |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Pathways of 4 Aco Det
Methodologies for the Synthesis of 4-AcO-DET and Related Analogues
The primary method for synthesizing 4-AcO-DET involves the acetylation of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET). This chemical reaction converts the hydroxyl group at the 4-position of the indole (B1671886) ring into an acetoxy group. A common laboratory procedure for this type of transformation on similar compounds, such as the conversion of psilocin (4-HO-DMT) to psilacetin (4-AcO-DMT), utilizes acetic anhydride (B1165640) under alkaline or acidic conditions. researchgate.netwikipedia.org For instance, a related synthesis involves the catalytic O-debenzylation of a 4-benzyloxy-tryptamine precursor in the presence of acetic anhydride and a sodium acetate (B1210297) catalyst. researchgate.net
The synthesis of the precursor, 4-HO-DET, can be accomplished through methods analogous to those used for other 4-hydroxytryptamines. A general synthetic pathway, modified from Hofmann's original psilocin synthesis, starts with a protected 4-hydroxyindole, such as 4-benzyloxyindole. nih.gov This starting material is treated with oxalyl chloride, followed by a reaction with the desired amine (in this case, diethylamine) to form a glyoxylamide intermediate. Subsequent reduction of the amide and carbonyl groups, typically with a powerful reducing agent like lithium aluminum hydride, and finally, removal of the protecting group (e.g., debenzylation) yields the 4-hydroxytryptamine (B1209533). nih.gov
Table 1: General Synthesis Approaches for 4-Acetoxy-N,N-dialkyltryptamines
| Step | Description | Key Reagents | Precursor Compound | Target Compound |
| 1. Precursor Synthesis | Formation of the 4-hydroxy-N,N-dialkyltryptamine backbone. | 4-Benzyloxyindole, Oxalyl Chloride, Dialkylamine, Lithium Aluminum Hydride | 4-Benzyloxyindole | 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET) |
| 2. Acetylation | Esterification of the 4-hydroxy group to form the 4-acetoxy ester. | Acetic Anhydride, Sodium Acetate (catalyst) | 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET) | 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) |
This modular synthesis approach allows for the creation of a wide range of analogues by substituting different amines in the first stage of the precursor synthesis.
Theoretical Deacetylation Pathways and Prodrug Conversion to 4-Hydroxy-N,N-Diethyltryptamine (4-HO-DET)
4-AcO-DET is widely considered to be a prodrug for 4-HO-DET. wikipedia.org This means it is pharmacologically inactive, or significantly less active, until it is chemically converted into its active metabolite within the body. acs.org The conversion process is a deacetylation reaction, specifically the hydrolysis of the acetate ester.
It is hypothesized that this hydrolysis is rapidly carried out by enzymes in the body, particularly serum esterases found in the blood. wikipedia.org This enzymatic action cleaves the ester bond, removing the acetyl group from the 4-position of the indole ring and revealing the free hydroxyl group. The products of this reaction are the active compound, 4-HO-DET, and acetic acid.
This metabolic pathway is analogous to that of other acetylated tryptamines, such as 4-AcO-DMT, which is a well-established prodrug for psilocin (4-HO-DMT). wikipedia.orgacslab.com Research on a range of O-acetylated tryptamines suggests that they are deacetylated in vivo, and this conversion is critical to their pharmacological activity. acs.orgnih.gov While direct human metabolic studies on 4-AcO-DET are limited, the evidence from related compounds strongly supports this deacetylation pathway. wikipedia.orgchemeurope.com The stability of the acetoxy group makes 4-AcO-DET more resistant to oxidation under basic conditions compared to its phenolic counterpart, 4-HO-DET. wikipedia.org
Explorations into Structural Modifications and Novel Derivations
The core structure of 4-AcO-DET allows for various modifications to produce novel tryptamine (B22526) derivatives. These explorations primarily focus on altering the N,N-dialkyl substituents on the aminoethyl side chain. By replacing the two ethyl groups with other alkyl chains, a homologous series of compounds can be generated, each with potentially different pharmacological profiles.
These structural modifications are achieved by using different secondary amines during the synthesis of the 4-hydroxytryptamine precursor (as described in section 2.1). For example, using dimethylamine (B145610) would lead to 4-HO-DMT (psilocin), which can then be acetylated to 4-AcO-DMT. Using N-methyl-N-isopropylamine would yield 4-HO-MiPT and subsequently 4-AcO-MiPT.
Table 2: Structural Analogues of 4-Acetoxy-DET
| Compound Name | Abbreviation | N-Substituents | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Acetoxy-N,N-dimethyltryptamine | 4-AcO-DMT | Methyl, Methyl | C₁₄H₁₈N₂O₂ | 246.31 |
| 4-Acetoxy-N-methyl-N-ethyltryptamine | 4-AcO-MET | Methyl, Ethyl | C₁₅H₂₀N₂O₂ | 260.34 |
| 4-Acetoxy-N,N-diethyltryptamine | 4-AcO-DET | Ethyl, Ethyl | C₁₆H₂₂N₂O₂ | 274.36 |
| 4-Acetoxy-N-methyl-N-isopropyltryptamine | 4-AcO-MiPT | Methyl, Isopropyl | C₁₆H₂₂N₂O₂ | 274.36 |
| 4-Acetoxy-N,N-diisopropyltryptamine | 4-AcO-DiPT | Isopropyl, Isopropyl | C₁₈H₂₆N₂O₂ | 302.42 |
| 4-Acetoxy-N,N-dipropyltryptamine | 4-AcO-DPT | Propyl, Propyl | C₁₈H₂₆N₂O₂ | 302.42 |
Further derivatization can involve creating quaternary ammonium (B1175870) salts from these tertiary amines. For example, reacting 4-AcO-DMT with an alkyl iodide, such as iodoethane, can produce 4-acetoxy-N,N-dimethyl-N-ethyltryptammonium (4-AcO-DMET). acs.org These quaternary tryptamines represent another class of derivatives being explored for their unique properties. acs.org
Pharmacological Characterization and Receptor Binding Profiles of 4 Aco Det
Serotonin (B10506) Receptor Agonism, with Emphasis on 5-HT2A Receptor Activity
The principal psychoactive effects of tryptamines like 4-AcO-DET are mediated by their agonist activity at serotonin 5-HT2A receptors. Activation of this receptor subtype is a hallmark of classic hallucinogens and is central to the effects investigated in preclinical models.
In vitro studies are crucial for determining a compound's direct interaction with a receptor, independent of metabolic factors. Functional assays, such as those measuring Gq-mediated calcium mobilization, have been employed to quantify the potency and efficacy of 4-AcO-DET at the human 5-HT2A receptor.
Research has shown that O-acetylation reduces the in vitro potency of 4-hydroxy-N,N-dialkyltryptamines at the 5-HT2A receptor by approximately 10- to 20-fold, without significantly altering agonist efficacy. wikipedia.org In a calcium mobilization assay, 4-AcO-DET demonstrated partial agonist activity at the human 5-HT2A receptor. wikipedia.org Its efficacy (Emax) was measured at 88.5% relative to serotonin, with a potency (EC50) of 134 nM. wikipedia.org Another study reported that 4-AcO-DET had a higher efficacy at the 5-HT2A receptor than N,N-Dimethyltryptamine (DMT).
| Parameter | Value | Assay Type |
|---|---|---|
| EC50 | 134 nM | Calcium Mobilization |
| Emax (% of 5-HT) | 88.5% | Calcium Mobilization |
Preclinical behavioral models in rodents are widely used as a proxy for 5-HT2A receptor-mediated psychedelic effects in humans. The two primary models are the head-twitch response (HTR) in mice and drug discrimination studies in rats.
The HTR is a rapid, side-to-side head movement that is a characteristic behavioral response to 5-HT2A receptor activation. Studies have confirmed that 4-AcO-DET is active in the HTR assay, consistent with an LSD-like behavioral profile. wikipedia.org In C57BL/6J mice, 4-AcO-DET induced the HTR with a median effective dose (ED50) of 0.71 mg/kg (equivalent to 1.81 µmol/kg). wikipedia.org
In drug discrimination studies, animals are trained to distinguish between the effects of a known hallucinogen and a saline control. All tested tryptamine (B22526) compounds, including 4-AcO-DET, fully substituted for the discriminative stimulus effects of 2,5-dimethoxy-4-methylamphetamine (DOM), a known 5-HT2A agonist. This indicates that 4-AcO-DET produces DOM-like subjective effects in rats, which are largely mediated by 5-HT2A receptors.
| Model | Species | Parameter | Value |
|---|---|---|---|
| Head-Twitch Response (HTR) | Mouse (C57BL/6J) | ED50 | 0.71 mg/kg (1.81 µmol/kg) |
| Drug Discrimination (vs. DOM) | Rat | Substitution | Full |
Interactions with Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C)
5-HT1A Receptor: In radioligand binding assays, 4-AcO-DET showed a binding affinity (Ki) of 1,180 nM for the 5-HT1A receptor.
5-HT2B Receptor: In functional calcium mobilization assays, 4-AcO-DET acted as a partial agonist at the human 5-HT2B receptor with an EC50 of 105 nM and an Emax of 78.5% relative to serotonin. wikipedia.org
5-HT2C Receptor: 4-AcO-DET displays a lower affinity for the 5-HT2C receptor compared to the 5-HT2A receptor. Binding assays determined its Ki value to be 2,270 nM. Functional assays showed it to be a partial agonist with an EC50 of 1,170 nM and an Emax of 87.0% (relative to 5-HT). wikipedia.org
| Receptor | Parameter | Value | Assay Type |
|---|---|---|---|
| 5-HT1A | Ki | 1,180 nM | Radioligand Binding |
| 5-HT2B | EC50 | 105 nM | Calcium Mobilization |
| Emax (% of 5-HT) | 78.5% | ||
| 5-HT2C | Ki | 2,270 nM | Radioligand Binding |
| EC50 | 1,170 nM | Calcium Mobilization | |
| Emax (% of 5-HT) | 87.0% |
Ligand Activity at Monoamine Transporters (e.g., Serotonin Transporter, Dopamine (B1211576) Transporter)
The interaction of tryptamines with monoamine transporters can also influence their neurochemical effects. Studies have investigated the binding affinity of 4-AcO-DET for the serotonin transporter (SERT). In these assays, 4-AcO-DET was found to have a binding affinity (Ki) of 4,810 nM at SERT. Specific binding affinity data for 4-AcO-DET at the dopamine transporter (DAT) is not prominently available in the reviewed scientific literature, though DAT has been identified as a potential non-5-HT target for the broader class of tryptamine psychedelics.
Comparative Pharmacological Analyses with Other Tryptamine Derivatives
The pharmacology of 4-AcO-DET is best understood in the context of its structural analogs, particularly its 4-hydroxy counterpart, 4-HO-DET.
A consistent finding is that 4-hydroxy tryptamines exhibit higher potency in vitro compared to their 4-acetoxy esters. wikipedia.org For instance, the EC50 value of 4-AcO-DET at the 5-HT2A receptor (134 nM) is approximately 19-fold higher than that of 4-HO-DET (7.1 nM), indicating lower in vitro potency. wikipedia.org
Conversely, in vivo studies show a much smaller difference in potency, which supports the hypothesis that 4-acetoxy compounds are rapidly hydrolyzed to their more active 4-hydroxy forms. wikipedia.org In the mouse head-twitch response assay, the ED50 of 4-AcO-DET (1.81 µmol/kg) is very similar to that of 4-HO-DET (1.56 µmol/kg). wikipedia.org This suggests that O-acetylation has little effect on the in vivo potency for inducing this 5-HT2A-mediated behavior. wikipedia.org Similarly, in rat drug discrimination studies, 4-acetoxy substituted compounds were found to be less potent than their 4-hydroxy counterparts.
Metabolic Fate and Biotransformation Pathways of 4 Aco Det
Enzymatic Hydrolysis to 4-HO-DET in Biological Systems
It is widely anticipated that 4-acetoxy-DET, like other acetylated tryptamines, undergoes rapid enzymatic hydrolysis to its corresponding phenolic metabolite, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) wikipedia.orgresearchgate.net. This biotransformation is presumed to be mediated by esterase enzymes present in the body wikipedia.org. The conversion to 4-HO-DET is a significant initial step in the metabolic cascade, as this hydroxylated form is itself a psychoactive compound. While human-specific studies on the metabolic fate of 4-acetoxy-DET are not extensively documented, the hydrolysis to 4-HO-DET is a well-supported hypothesis based on the metabolism of structurally related compounds wikipedia.org.
Characterization of Phase I Metabolic Transformations
Phase I metabolism of 4-acetoxy-DET involves a series of chemical modifications that introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation or excretion. A pivotal 2024 study investigating the metabolism of 4-acetoxy-DET in pooled human liver S9 fraction (pHLS9) and zebrafish larvae (ZL) has provided significant insights into these pathways. This research identified several Phase I metabolites, indicating a complex biotransformation process nih.gov.
The primary Phase I metabolic reactions for 4-acetoxy-DET include:
Hydrolysis: As mentioned, the initial and primary metabolic step is the hydrolysis of the acetate (B1210297) ester group to form 4-HO-DET.
Hydroxylation: Following hydrolysis, the resulting 4-HO-DET can undergo further hydroxylation at various positions on the indole (B1671886) ring or the ethyl side chains.
N-dealkylation: The N,N-diethyl groups are susceptible to enzymatic removal, leading to the formation of N-de-ethylated metabolites. This process can occur sequentially, resulting in mono-ethyl and subsequently, the primary amine tryptamine (B22526).
Oxidation: The tryptamine structure can undergo oxidation at several sites.
In the zebrafish larvae model, a total of twelve metabolites were identified, the majority of which were products of Phase I transformations. In the human liver S9 model, five of these metabolites were observed nih.gov. The specific metabolites identified in these models are detailed in the table below.
| Metabolic Reaction | Resulting Metabolite | Detected In Vitro (Human Liver S9) | Detected In Vivo (Zebrafish Larvae) |
|---|---|---|---|
| Hydrolysis | 4-HO-DET | Yes | Yes |
| Hydroxylation | Hydroxy-4-HO-DET | Yes | Yes |
| N-de-ethylation | 4-HO-NET | Yes | Yes |
| Oxidation | Oxidized-4-HO-DET | Yes | Yes |
| Multiple transformations (e.g., Hydroxylation and N-de-ethylation) | Various hydroxylated and de-ethylated derivatives | Partial Overlap | Yes |
Identification of Phase II Metabolic Conjugates
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. For 4-acetoxy-DET, after its initial conversion to 4-HO-DET and subsequent Phase I modifications, these metabolites can undergo conjugation reactions.
The 2024 study also identified two Phase II metabolites of 4-acetoxy-DET nih.gov. The primary Phase II conjugation pathways observed are:
Glucuronidation: The hydroxyl group of 4-HO-DET and its hydroxylated metabolites can be conjugated with glucuronic acid.
Sulfation: Alternatively, the hydroxyl group can be conjugated with a sulfate (B86663) group.
These conjugation reactions result in the formation of highly polar glucuronide and sulfate conjugates, which can be readily eliminated via the kidneys. The identification of these conjugates in both the in vitro human liver S9 and in vivo zebrafish larvae models confirms the involvement of these pathways in the metabolism of 4-acetoxy-DET.
| Conjugation Reaction | Resulting Conjugate | Detected In Vitro (Human Liver S9) | Detected In Vivo (Zebrafish Larvae) |
|---|---|---|---|
| Glucuronidation | 4-HO-DET-glucuronide | Yes | Yes |
| Sulfation | 4-HO-DET-sulfate | Yes | Yes |
In Vitro and In Vivo (Non-Human) Models for Metabolic Pathway Elucidation
The elucidation of the metabolic pathways of 4-acetoxy-DET has been reliant on the use of sophisticated in vitro and non-human in vivo models. These models provide a valuable platform to study the biotransformation of xenobiotics in a controlled environment.
In Vitro Models: The use of pooled human liver S9 fraction (pHLS9) has been instrumental in identifying the metabolites of 4-acetoxy-DET that are likely to be formed in humans. The S9 fraction contains a mixture of cytosolic and microsomal enzymes, enabling the study of both Phase I and Phase II metabolic reactions. Incubating 4-acetoxy-DET with pHLS9 allows for the identification of metabolites formed through enzymatic processes that would occur in the human liver nih.gov.
In Vivo (Non-Human) Models: Zebrafish larvae (Danio rerio) have emerged as a powerful in vivo model for studying drug metabolism. Their genetic and physiological similarities to mammals, coupled with their rapid development and optical transparency, make them an ideal system for observing the metabolic fate of compounds in a whole-organism context. In the case of 4-acetoxy-DET, the zebrafish larvae model revealed a more extensive metabolic profile, with the identification of unique metabolites not observed in the in vitro system nih.gov. This highlights the importance of using in vivo models to capture the full spectrum of metabolic possibilities.
The combined use of these models provides a comprehensive, albeit non-human, picture of the metabolic fate of 4-acetoxy-DET, from its initial hydrolysis to its eventual conjugation and preparation for excretion.
Structure Activity Relationship Sar Investigations of 4 Aco Det and Analogues
Influence of Substituents at the 4-Position on Pharmacological Activity
The nature of the chemical group at the 4-position of the indole (B1671886) ring is a critical determinant of a tryptamine's pharmacological activity. This position is often occupied by a hydroxyl (-OH), acetoxy (-OAc), or phosphoryloxy (-OPO₃H₂) group in many well-known psychedelic tryptamines. nih.govresearchgate.net
Studies consistently demonstrate that tryptamines with a 4-hydroxy group (e.g., 4-HO-DET) generally exhibit higher binding affinity and potency at serotonin (B10506) receptors, particularly the 5-HT2A receptor, in in vitro assays compared to their 4-acetoxy counterparts (e.g., 4-AcO-DET). nih.govnih.gov For instance, research has shown that O-acetylation reduces the in vitro 5-HT2A potency of 4-hydroxy-N,N-dialkyltryptamines by approximately 10- to 20-fold. nih.govnih.gov This suggests that the free hydroxyl group is more favorable for direct receptor interaction than the bulkier acetoxy group.
While 4-substituted tryptamines exhibit a wide range of affinities, they tend to show high selectivity for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. nih.gov The substitution of an acetoxy group for a hydroxy group at the 4-position has been shown to reduce binding affinity at several targets, including the 5-HT1D, 5-HT2B, and dopamine (B1211576) transporter (DAT) sites. acs.org
The table below summarizes the in vitro functional activity (potency, measured as EC₅₀) of 4-AcO-DET and its corresponding 4-hydroxy analogue, 4-HO-DET, at various serotonin receptors. A lower EC₅₀ value indicates higher potency.
Data sourced from Gatch et al. (2021) as presented in ACS Pharmacology & Translational Science. nih.gov
Impact of N,N-Dialkyl Chain Length and Stereochemistry on Receptor Selectivity and Potency
The size and shape of the N,N-dialkyl substituents on the terminal amino group also significantly modulate the pharmacological properties of 4-substituted tryptamines. nih.gov For 4-AcO-DET, these are two ethyl groups. Systematic variation of these alkyl chains from smaller groups (dimethyl) to larger, bulkier groups (dipropyl, diisopropyl) reveals clear structure-activity trends. nih.govacs.org
In general, as the size of the N-alkyl substituents increases, the potency tends to decrease. nih.govacs.org For example, within the 4-hydroxytryptamine (B1209533) series, the rank order of potency in the mouse head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A activation, is typically: dimethyl (DMT) > methyl-ethyl (MET) > diethyl (DET) > dipropyl (DPT) > diisopropyl (DiPT). nih.gov A similar, though less robust, trend is observed for the 4-acetoxy series. nih.govresearchgate.net This suggests that larger alkyl groups may introduce steric hindrance, impeding an optimal fit at the receptor's binding site.
While increasing the bulk of the alkyl groups generally lowers potency, it can also influence receptor selectivity. Some tryptamines with bulkier N-alkyl groups have been found to have lower potency at 5-HT2C receptors while retaining high efficacy at 5-HT2B receptors. nih.govnih.gov However, most simple N,N-dialkyltryptamines, including 4-AcO-DET, primarily act as agonists at 5-HT2 subtypes. nih.govresearchgate.net
The table below illustrates the effect of varying N,N-dialkyl chain length on in vivo potency for a series of 4-acetoxy tryptamines. Potency is measured by the ED₅₀ value in the mouse head-twitch response (HTR) assay, where a lower value indicates higher potency.
Data sourced from Gatch et al. (2021) as presented in ACS Pharmacology & Translational Science. nih.gov
Prodrug Dynamics within the Framework of Structure-Activity Relationships
A crucial aspect of the SAR of 4-acetoxy tryptamines like 4-AcO-DET is their function as prodrugs. nih.govnih.gov A prodrug is a pharmacologically inactive (or less active) compound that is converted into an active drug within the body through metabolic processes. nih.gov In the case of 4-AcO-DET, the acetoxy group is readily hydrolyzed by esterase enzymes in vivo to yield the corresponding, more potent 4-hydroxy metabolite, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET). nih.govnih.gov
This prodrug mechanism explains the apparent discrepancy between in vitro and in vivo data. While O-acetylation significantly reduces potency in receptor binding and cell-based functional assays, it has little to no effect on the potency observed in in vivo behavioral studies like the mouse HTR assay. nih.govnih.gov The in vivo potency of 4-AcO-DET is comparable to that of 4-HO-DET because it is efficiently converted to the active form after administration. nih.gov
Advanced Analytical Methodologies for 4 Aco Det Research
Applications of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS)
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) stands as a premier technique for the analysis of novel psychoactive substances (NPS), including 4-acetoxy-DET. This powerful combination allows for the separation of complex mixtures followed by highly accurate mass measurements, enabling the confident identification of analytes.
In the context of 4-acetoxy-DET research, LC-HRMS/MS is instrumental in metabolite profiling studies. For instance, research on the related compound 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) using human hepatocytes demonstrated the capability of LC-HRMS/MS to identify numerous phase I and II metabolites. nih.govresearchgate.netnih.gov This approach involves incubating the compound with liver cells and then analyzing the resulting mixture to see how the substance is broken down. nih.govresearchgate.netnih.gov Such studies are vital for understanding the pharmacology and toxicology of these compounds. The high-resolution capabilities of instruments like the Orbitrap allow for the determination of elemental composition of parent compounds and their metabolites, significantly aiding in their structural elucidation. nih.govdoaj.org
The typical workflow involves reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) in positive mode for the mass spectrometry analysis. nih.govresearchgate.netnih.gov Data-dependent acquisition modes are often employed, where the instrument automatically selects ions of interest for fragmentation (MS/MS), providing structural information. researchgate.net For 4-acetoxy-DET, the protonated molecule [M+H]⁺ would be expected at m/z 275.17.
Spectroscopic and Chromatographic Techniques for Compound Authentication and Research Sample Analysis
A suite of spectroscopic and chromatographic methods is essential for the unambiguous identification and authentication of 4-acetoxy-DET reference standards and for the analysis of research samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a cornerstone technique for the structural confirmation of synthetic compounds like 4-acetoxy-DET. swgdrug.org It provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for a definitive structural assignment. swgdrug.org This is critical for ensuring the identity and purity of the analytical standards used in research. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique in forensic toxicology for the identification of psychoactive substances. swgdrug.org For 4-acetoxy-DET, the compound would be separated on a capillary column (e.g., HP-5MS) and then fragmented by electron ionization (EI). swgdrug.org The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for identification. swgdrug.org Key fragments for 4-acetoxy-DET would include ions corresponding to the loss of the diethylaminoethyl side chain and the acetoxy group.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the separation and analysis of tryptamines. japsonline.com A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like triethylammonium (B8662869) acetate) and organic solvents such as methanol (B129727) and acetonitrile. japsonline.com UV detection is often set at wavelengths around 220 nm and 280 nm, which correspond to the absorbance maxima for many tryptamines. caymanchem.com This method is suitable for separating 4-acetoxy-DET from related compounds. japsonline.com
Interactive Data Table: Analytical Techniques for 4-AcO-DET
| Technique | Application | Key Parameters | Expected Results |
| LC-HRMS/MS | Metabolite identification, quantification | Reversed-phase C18 column, ESI positive mode | Accurate mass of parent ion and fragments |
| ¹H-NMR | Structural confirmation, purity assessment | 400 MHz spectrometer, deuterated solvent | Characteristic chemical shifts and coupling constants |
| GC-MS | Identification in forensic samples | HP-5MS column, electron ionization | Retention time and specific fragmentation pattern |
| HPLC-UV | Separation and quantification | C18 column, UV detection at ~220/280 nm | Retention time and peak area for quantification |
Method Development for Quantitative Analysis in Research Matrices
Developing and validating analytical methods for the quantitative analysis of 4-acetoxy-DET in biological matrices like plasma is essential for pharmacokinetic studies. researchgate.netnih.gov LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity. researchgate.netnih.gov
A typical method involves the following steps:
Sample Preparation: This often includes protein precipitation with a solvent like acetonitrile, sometimes after acidification to improve analyte stability. researchgate.netnih.gov
Chromatographic Separation: A rapid separation is usually achieved on a C18 column with a gradient elution.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, which provides high selectivity and allows for accurate quantification.
For related tryptamines, validated methods have demonstrated linearity over a concentration range of 0.5–100 ng/mL with acceptable bias and imprecision. researchgate.net While specific validation data for 4-acetoxy-DET is not widely published, similar performance would be expected. The main challenge in the analysis of 4-acetoxy tryptamines is their potential hydrolysis to the corresponding 4-hydroxy metabolite (e.g., 4-HO-DET) both in vivo and potentially during sample handling and storage. wikipedia.org Therefore, analytical methods must be carefully developed to account for and potentially quantify both the parent compound and its active metabolite.
Pre Clinical Research Applications of 4 Aco Det in Neuroscience Models
Investigation of Discriminative Stimulus Properties in Animal Models
Drug discrimination studies in animal models are a valuable preclinical tool for assessing the subjective effects of psychoactive compounds. These studies train animals to recognize the interoceptive cues of a specific drug and respond accordingly to receive a reward. The ability of a novel compound to substitute for the training drug suggests that it produces similar subjective effects.
In a study utilizing rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) from saline, 4-AcO-DET was found to fully substitute for the discriminative stimulus effects of DOM. nih.govmdpi.com This indicates that 4-AcO-DET likely produces subjective effects in rats that are similar to those of classic serotonin-mediated hallucinogens. The potency of 4-AcO-DET in this model was determined by its ED₅₀ value, which is the dose required to produce 50% of the maximum effect.
Discriminative Stimulus Effects of 4-AcO-DET and Related Tryptamines in DOM-Trained Rats
| Compound | ED₅₀ (mg/kg) ± SEM | Full Substitution for DOM |
|---|---|---|
| 4-AcO-DET | 1.53 ± 0.24 | Yes |
| 4-OH-DET | 0.15 ± 0.02 | Yes |
| 4-AcO-DMT | 1.2 ± 0.1 | Yes |
| 4-OH-DMT (Psilocin) | 0.6 ± 0.1 | Yes |
The data indicate that 4-AcO-DET is approximately 10-fold less potent than its corresponding 4-hydroxy analog, 4-OH-DET. mdpi.com This difference in potency is consistent with the hypothesis that 4-acetoxy compounds act as prodrugs and require in vivo hydrolysis to their more active 4-hydroxy forms. wikipedia.org Despite being less potent, 4-AcO-DET did not produce statistically significant decreases in response rates at the doses tested, although at the highest dose, a small number of animals failed to respond. nih.govmdpi.com
Neurobiological Mechanisms Underlying Observed Behavioral Phenomena in Non-Human Species
The behavioral effects of 4-AcO-DET are believed to be mediated primarily through its interaction with the serotonergic system, particularly the 5-HT₂A receptors. This is a common mechanism of action for classic psychedelic tryptamines. wikipedia.org In vitro studies have characterized the affinity and functional activity of 4-AcO-DET at various serotonin (B10506) receptor subtypes.
Pharmacological assays have shown that 4-AcO-DET exhibits a notable affinity for the 5-HT₂A receptor. frontiersin.org It is hypothesized that, similar to other 4-acetoxy tryptamines, 4-AcO-DET is rapidly deacetylated in vivo by esterase enzymes to form the more pharmacologically active metabolite, 4-HO-DET. wikipedia.org This conversion is crucial, as the 4-hydroxy analogs generally exhibit higher potency at the 5-HT₂A receptor. wikipedia.org
In Vitro Pharmacological Profile of 4-AcO-DET
| Receptor | Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) | Efficacy (% of 5-HT) |
|---|---|---|---|
| 5-HT₂A | Data not specified in provided search results | Data not specified in provided search results | Data not specified in provided search results |
| 5-HT₂C | Data not specified in provided search results | Data not specified in provided search results | Data not specified in provided search results |
| 5-HT₁A | Data not specified in provided search results | Data not specified in provided search results | Data not specified in provided search results |
While specific in vivo neurobiological studies on 4-AcO-DET are limited, research on the closely related compound 4-AcO-DMT provides a likely model for its mechanism of action. Studies with 4-AcO-DMT in rodents suggest that activation of 5-HT₂A receptors can regulate the expression of brain-derived neurotrophic factor (BDNF) in the ventral tegmental area (VTA). wikipedia.orgnih.gov The VTA is a key region in the brain's reward and motivation circuitry. This modulation of BDNF and subsequent neuroplastic changes are thought to underlie some of the behavioral effects observed with these compounds. nih.gov
Research into Modulatory Effects on Conditioned Responses in Animal Models
In studies using rodent models of substance dependence, a single administration of 4-AcO-DMT has been shown to block the aversive conditioned response associated with drug withdrawal. wikipedia.orgnih.gov For instance, it prevented the expression of conditioned place aversion induced by withdrawal from both opioids and nicotine. wikipedia.org This suggests that 5-HT₂A receptor agonists may interfere with the neurobiological processes that establish and maintain aversive motivational states. nih.gov
Furthermore, investigations into the rewarding properties of 4-AcO-DMT using the conditioned place preference (CPP) paradigm have yielded complex results. While 4-AcO-DMT did not produce a place preference when evaluated 24 hours after administration in a standard test, modified versions of the task revealed that the acute effects of the drug were indeed rewarding. frontiersin.orgnih.gov Interestingly, the 24-hour aftereffect of 4-AcO-DMT administration also resulted in a robust place preference. nih.gov These findings challenge traditional models of drug reward and suggest that the motivational effects of these compounds are multifaceted. nih.gov Given the pharmacological similarities, it is plausible that 4-AcO-DET could exert comparable modulatory effects on conditioned responses in animal models, a hypothesis that warrants direct empirical investigation.
Ethical and Regulatory Considerations for Research with 4 Aco Det
Classification as a Research Chemical and Implications for Academic Institutions
4-AcO-DET is classified as a research chemical, which signifies that it is intended for scientific and forensic purposes and not for human or veterinary use. caymanchem.com This classification carries significant implications for academic institutions involved in its study. Primarily, it underscores the need for robust institutional policies and oversight to ensure that the compound is used strictly for legitimate research endeavors.
Academic institutions must establish clear protocols for the acquisition, handling, storage, and disposal of 4-AcO-DET. These protocols are designed to prevent diversion and ensure the safety of laboratory personnel. Furthermore, research proposals involving 4-AcO-DET are subject to rigorous review by institutional review boards (IRBs) or equivalent ethics committees. transformdrugs.orgfordham.edu These committees are tasked with evaluating the scientific merit of the proposed research, the potential risks to researchers, and the adequacy of the safety measures in place.
The "research chemical" designation also means that there is often a lack of extensive, formally documented toxicological and pharmacological data in humans. nih.gov This places a greater onus on academic researchers and their institutions to conduct thorough risk assessments and to implement stringent safety procedures to mitigate unknown hazards.
For academic institutions, this classification necessitates:
Specialized Training: Ensuring that all personnel handling the compound are adequately trained in the specific risks and handling procedures for potent psychoactive substances.
Secure Storage: Implementing strict security measures for the storage of 4-AcO-DET to prevent unauthorized access and diversion.
Comprehensive Risk Assessments: Conducting detailed risk assessments for all experimental procedures involving the compound.
Vigilant Oversight: Establishing a clear chain of accountability and oversight for all research projects involving 4-AcO-DET.
Responsible Conduct of Research and Laboratory Practices
The responsible conduct of research (RCR) is a cornerstone of scientific inquiry and is particularly critical when working with psychoactive compounds like 4-AcO-DET. Adherence to RCR principles ensures the integrity of the research process and the safety of all involved. tamu.edu Key aspects of RCR in this context include:
Ethical Oversight: All research involving 4-AcO-DET must be conducted under the approval of an Institutional Review Board (IRB) or a relevant ethics committee. fda.gov The IRB is responsible for safeguarding the welfare of any human subjects, should such research be approved in the future, and for ensuring that the research is conducted ethically.
Data Integrity: Researchers must maintain meticulous records of all experimental procedures, data, and analyses. This includes accurate documentation of the synthesis, purification, and characterization of the 4-AcO-DET used in studies.
Personnel Qualifications: Research with 4-AcO-DET should only be conducted by or under the direct supervision of qualified scientists with the necessary expertise in chemistry, pharmacology, and laboratory safety. apa.org
In addition to the principles of RCR, strict adherence to established laboratory safety practices is paramount. Given the potent and psychoactive nature of 4-AcO-DET, the following laboratory practices are essential:
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including laboratory coats, gloves, and safety glasses, when handling 4-AcO-DET.
Ventilation: All work with 4-AcO-DET, particularly when handling the powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Controlled Access: Access to areas where 4-AcO-DET is stored and handled should be restricted to authorized personnel.
Emergency Procedures: Laboratories must have established and clearly posted emergency procedures for accidental spills, exposures, or other incidents.
Interactive Table: Key Laboratory Safety Practices for 4-AcO-DET
| Practice | Description | Rationale |
| Use of a Chemical Fume Hood | All manipulations of solid or volatile forms of 4-AcO-DET should be performed within a certified chemical fume hood. | To prevent inhalation of the compound and protect the researcher from exposure to aerosols. |
| Personal Protective Equipment | Wear a lab coat, chemical-resistant gloves, and safety goggles at all times when handling the compound. | To prevent skin and eye contact with the substance. |
| Accurate Weighing | Use a calibrated analytical balance within a ventilated enclosure to weigh the compound. | To ensure accurate dosing for experiments and to prevent the dispersion of fine powder. |
| Spill Management | Have a spill kit readily available that is appropriate for chemical spills. In case of a spill, follow established institutional procedures for cleanup and decontamination. | To safely contain and clean up any accidental release of the compound, minimizing exposure to personnel and the environment. |
| Waste Disposal | Dispose of all waste materials contaminated with 4-AcO-DET in accordance with institutional and regulatory guidelines for chemical waste. | To prevent environmental contamination and ensure compliance with hazardous waste regulations. |
Compliance with Analog Act Legislation in Scientific Research Contexts
In the United States, the legal status of 4-AcO-DET is not explicitly defined at the federal level, meaning it is not a scheduled controlled substance. chemeurope.com However, its structural similarity to N,N-diethyltryptamine (DET), a Schedule I controlled substance, brings it under the purview of the Federal Analogue Act (21 U.S.C. § 813). chemeurope.compsychedelicalpha.com The Analogue Act allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if it is intended for human consumption. wikipedia.orgcornell.edu
For academic and scientific research, the "intended for human consumption" clause is a critical distinction. Legitimate scientific research with 4-AcO-DET, where the compound is used as an analytical reference standard or in preclinical models, is not intended for human consumption and therefore falls outside the primary scope of the Analogue Act's enforcement for illicit use. caymanchem.com However, the legal landscape can be complex and subject to interpretation.
Academic institutions and researchers must be diligent in documenting the legitimate scientific purpose of their work with 4-AcO-DET to ensure compliance with the law. This includes:
Clear Research Protocols: Maintaining detailed and well-defined research protocols that are approved by an IRB or other relevant institutional committee.
No Human Administration (without explicit approval): Ensuring that the compound is not administered to humans unless the research has received all necessary regulatory approvals, such as from the Food and Drug Administration (FDA) under an Investigational New Drug (IND) application.
Secure Handling and Labeling: Storing and labeling the compound in a manner that clearly indicates it is for research purposes only and not for human consumption.
The Drug Enforcement Administration (DEA) has the authority to regulate and schedule new substances. Researchers working with compounds like 4-AcO-DET should stay informed of any changes in its legal status. If 4-AcO-DET were to be scheduled as a controlled substance, researchers would be required to obtain a DEA registration to continue their work. usdoj.govusdoj.gov
Interactive Table: Legal Status of 4-AcO-DET in Select Jurisdictions
| Jurisdiction | Legal Status | Notes |
| United States | Unscheduled, but potentially a controlled substance analogue. chemeurope.com | Prosecution under the Federal Analogue Act is possible if intended for human consumption. wikipedia.org |
| United Kingdom | Class A drug. | Considered an ester of 4-HO-DET, which is a Class A drug under the tryptamine (B22526) catch-all clause. |
| Germany | Controlled under the New Psychoactive Substances Act (NpSG). | Industrial and scientific use is permitted. wikipedia.org |
| Sweden | Classified as a "health hazard." | Illegal to sell or possess. wikipedia.org |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-acetoxy DET (hydrochloride), and how do they influence experimental handling?
- Answer : The compound is a crystalline solid with molecular formula C₁₆H₂₂N₂O₂•HCl , molecular weight 310.8 g/mol , and UV/Vis absorbance maxima at 220 nm and 277 nm . Storage at -20°C ensures stability for ≥3 years. Its solubility in acetonitrile (as noted in safety data sheets) necessitates handling in well-ventilated areas to avoid inhalation of volatile solvents . Researchers should prioritize airtight containers and inert atmospheres to mitigate degradation from oxidizing/reducing agents .
Q. What safety protocols are critical for handling 4-acetoxy DET (hydrochloride) in laboratory settings?
- Answer : Key protocols include:
- PPE : Use impermeable gloves (tested for acetonitrile resistance), sealed eyewear, and lab coats to prevent skin/eye contact .
- Ventilation : Employ explosion-proof equipment and work in fume hoods due to flammability (NFPA rating: 2) and inhalation risks (H332) .
- Spill Management : Contain leaks with absorbent materials and avoid water spray to prevent solvent spread .
- First Aid : Immediate eye irrigation with water for ≥15 minutes and 48-hour medical observation post-exposure due to delayed toxicity risks .
Q. How should 4-acetoxy DET (hydrochloride) be stored to maintain integrity?
- Answer : Store at -20°C in airtight, light-resistant containers. Acetonitrile solutions require secondary containment to prevent solvent evaporation and moisture ingress . Compatibility testing with storage materials (e.g., glass vs. plastic) is advised, as decomposition products (e.g., CO, nitrogen oxides) may form under incompatible conditions .
Advanced Research Questions
Q. How can researchers design dose-response studies for 4-acetoxy DET (hydrochloride) in behavioral pharmacology models?
- Answer : The compound induces the head-twitch response (HTR) in mice, a serotonin 2A (5-HT2A) receptor-mediated behavior . Methodological considerations:
- Dose Range : Start with 0.1–5 mg/kg (intraperitoneal) based on tryptamine analogs, adjusting for bioavailability differences.
- Controls : Include selective 5-HT2A antagonists (e.g., ketanserin) to confirm receptor specificity.
- Data Collection : Quantify HTR frequency via automated motion tracking or blinded manual scoring to reduce bias .
Q. What analytical methods are recommended for quantifying 4-acetoxy DET (hydrochloride) purity and stability in experimental samples?
- Answer :
- HPLC-UV : Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA) and detection at 277 nm .
- Mass Spectrometry (LC-MS/MS) : Confirm identity via molecular ion [M+H]⁺ at m/z 311.3 and fragmentation patterns.
- Stability Testing : Monitor degradation under stress conditions (heat, light, humidity) using accelerated stability protocols .
Q. How can contradictions in reported toxicity data be resolved for long-term exposure studies?
- Answer : Existing safety data lack PBT/vPvB (persistent/bioaccumulative toxicity) assessments . To address gaps:
- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to screen for metabolic byproducts and mitochondrial toxicity.
- Chronic In Vivo Models : Conduct 90-day rodent studies with endpoints including histopathology (liver/kidney) and neurotransmitter profiling.
- Environmental Risk : Follow OECD Guidelines 305 (bioaccumulation in aquatic systems) due to its water hazard class 2 designation .
Q. What strategies optimize synthesis and purification of 4-acetoxy DET (hydrochloride) for high-yield research applications?
- Answer :
- Synthesis : Use a Friedel-Crafts acetylation of DET followed by HCl salt formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purification : Recrystallize from ethanol/water mixtures to achieve ≥98% purity. Validate via melting point (compare to literature) and NMR (¹H/¹³C) .
- Yield Improvement : Optimize stoichiometry of acetylating agents (e.g., acetic anhydride) and reaction temperature (40–60°C) to minimize byproducts.
Methodological Notes
- Contradiction Management : Discrepancies in toxicity data (e.g., acute vs. chronic effects) require meta-analysis of batch-specific certificates of analysis (COA) and independent validation .
- Ecological Compliance : Dispose of waste per EPA guidelines (e.g., incineration for organic solvents) to prevent groundwater contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
